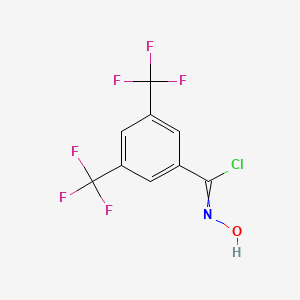

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride

描述

属性

IUPAC Name |

N-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF6NO/c10-7(17-18)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURIYYFMXOTZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70848279 | |

| Record name | N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70848279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902492-10-8 | |

| Record name | N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70848279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 3,5-bis(trifluoromethyl)benzoic Acid

The initial step involves the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, which can be accomplished through the following method:

Grignard Reaction : The synthesis begins with the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene and magnesium in tetrahydrofuran (THF). The reaction is typically conducted under reflux conditions to facilitate the formation of the Grignard reagent.

Carboxylation : The Grignard reagent is then treated with carbon dioxide gas at low temperatures (around -20°C to 0°C). This step is crucial as it leads to the formation of 3,5-bis(trifluoromethyl)benzoic acid. The reaction is generally performed at a pressure of 20-25 psi to optimize yield.

Yield and Purity : The resulting product can be isolated in yields ranging from 76% to 78%, depending on the specific reaction conditions employed. The use of appropriate solvents and careful control of temperature significantly influences the purity and yield of the final product.

Conversion to N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl Chloride

Once 3,5-bis(trifluoromethyl)benzoic acid is obtained, it can be converted into this compound through the following steps:

Formation of Carboximidoyl Chloride : The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert it into the corresponding carboximidoyl chloride. This reaction typically proceeds under reflux conditions and requires careful handling due to the release of gases.

Hydroxylation : In a subsequent step, hydroxylamine hydrochloride is added to the reaction mixture to form the N-hydroxy derivative. This step is essential for introducing the hydroxy functional group into the molecule.

Final Product Isolation

The final product can be purified through recrystallization or chromatography techniques to achieve high purity levels necessary for further applications in research or industrial settings.

- Data Table: Summary of Reaction Conditions

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of 3,5-bis(trifluoromethyl)benzoic Acid | 3,5-bis(trifluoromethyl)bromobenzene, Mg | THF, Reflux | 76-78% | Grignard reaction followed by CO₂ treatment |

| Conversion to N-Hydroxy Carboximidoyl Chloride | 3,5-bis(trifluoromethyl)benzoic acid + SOCl₂/oxalyl chloride + hydroxylamine hydrochloride | Reflux | Varies | Hydroxylation step critical for product formation |

Recent studies have highlighted the efficiency of these methods in synthesizing this compound. Variations in solvent choice and temperature control have been shown to significantly impact both yield and purity. Additionally, optimizing the pressure during carboxylation has been identified as a key factor in maximizing product yield.

化学反应分析

Types of Reactions

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboximidoyl chloride group can be reduced to form amines.

Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules, enhancing their chemical stability and biological activity.

Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as a building block for the development of drugs with improved pharmacokinetic properties due to the presence of trifluoromethyl groups.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation

作用机制

The mechanism by which N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl groups enhance the compound’s electronegativity, facilitating interactions with electron-rich sites on target molecules. The hydroxy and carboximidoyl chloride groups participate in various chemical reactions, enabling the compound to act as a versatile reagent in synthetic chemistry .

相似化合物的比较

Structural Analogs and Key Differences

The table below compares N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride with related compounds:

Reactivity and Stability

- Electrophilicity : The target compound’s imidoyl chloride group is more electrophilic than benzoyl chlorides due to the electron-deficient C=N bond, accelerating reactions with amines or alcohols .

- Hydrolysis Sensitivity: The N-hydroxy group increases susceptibility to hydrolysis compared to non-hydroxylated imidoyl chlorides, necessitating anhydrous handling.

- Solubility : Dual -CF₃ groups enhance lipophilicity, reducing water solubility but improving compatibility with organic solvents like dichloromethane or THF.

Research Findings and Data Gaps

- Thermal Stability: Limited data exist, but analogs suggest decomposition above 150°C.

- Toxicity: No GHS classification is available for the target compound, though imidoyl chlorides generally require careful handling due to irritancy .

- Experimental Needs : Further studies on crystallization, catalytic applications, and biological activity are warranted.

生物活性

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups enhance lipophilicity, which may influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C9H4ClF6NO

- Molecular Weight : 272.15 g/mol

- CAS Number : 72111-09-2

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is conducted under reflux conditions in a suitable solvent (e.g., ethanol or methanol), followed by purification through recrystallization.

The biological activity of this compound is largely attributed to its amidoxime functional group. This group can form hydrogen bonds and coordinate with metal ions, influencing the compound's reactivity and binding properties. The trifluoromethyl groups contribute to enhanced stability and lipophilicity, which are critical for effective interaction with biological targets .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For example:

- Minimum Inhibitory Concentrations (MICs) : Compounds within this chemical family have shown MICs ranging from 0.5 µg/mL to over 256 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|

| 9m | 0.5 µg/mL | 1 µg/mL |

| 10a | 4 µg/mL | 4 µg/mL |

Cholinesterase Inhibition

N-Hydroxy-3,5-bis(trifluoromethyl)benzene derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission:

- IC50 Values : Compounds demonstrated IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE inhibition .

Case Studies

- Dual Cholinesterase Inhibitors : A study designed analogues of N-Hydroxy-3,5-bis(trifluoromethyl)benzene derivatives that showed improved potency against AChE and BuChE compared to existing drugs like rivastigmine. The most promising derivatives exhibited balanced inhibition profiles suitable for central nervous system applications .

- Antibacterial Studies : Another investigation highlighted the antibacterial efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as leads for new antibiotic development .

常见问题

Q. What are the key synthetic intermediates and reaction pathways for preparing N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride?

- Methodological Answer : The synthesis likely involves functionalization of 3,5-bis(trifluoromethyl)benzene derivatives. For example, intermediates such as 3,5-bis(trifluoromethyl)benzoyl chloride (CAS RN: [785-56-8], bp 65–67°C at 12 mmHg) or 3,5-bis(trifluoromethyl)benzyl bromide (CAS RN: [32247-96-4], density 1.675 g/mL) could serve as precursors for introducing the carboximidoyl chloride group. A plausible route involves:

Nitrosation : Reacting 3,5-bis(trifluoromethyl)aniline derivatives with nitrous acid to form the hydroxylamine intermediate.

Chlorination : Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the hydroxylamine to the carboximidoyl chloride.

Purification may require fractional distillation (for liquid intermediates) or recrystallization (for solids like 3,5-bis(trifluoromethyl)benzylamine hydrochloride , CAS RN: [42365-62-8], mp >97% purity) .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹⁹F NMR : Identify trifluoromethyl (-CF₃) groups (δ ~ -60 ppm in ¹⁹F NMR) and hydroxyimino (-N-OH) protons (δ ~ 10–12 ppm in ¹H NMR).

- IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and N-Cl (600–800 cm⁻¹) stretches.

- HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to detect molecular ion peaks (expected m/z ~ 350–360).

Cross-reference with intermediates like 3,5-bis(trifluoromethyl)benzylamine (CAS RN: [85068-29-7], mp 50–55°C) to validate synthetic steps .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?

- Methodological Answer : Contradictions often arise from variations in:

- Reagent quality : Use high-purity intermediates (e.g., tech.-grade 3,5-bis(trifluoromethyl)benzylamine hydrochloride may require repurification).

- Temperature control : Monitor exothermic steps (e.g., chlorination) using jacketed reactors.

- Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carboximidoyl chloride group.

Statistical tools like Design of Experiments (DoE) can optimize parameters (e.g., molar ratios, reaction time) .

Q. What strategies mitigate decomposition during storage or handling?

- Methodological Answer : The compound’s stability is influenced by:

- Temperature : Store at –20°C in amber vials to slow thermal degradation.

- Solvent compatibility : Use anhydrous solvents (e.g., dichloromethane, THF) to prevent hydrolysis.

- Light sensitivity : Shield from UV exposure, as trifluoromethyl groups may undergo photolytic cleavage.

Stability studies using TGA/DSC can identify decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。